molecular formula C11H18BN3O2 B1393252 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine CAS No. 944401-55-2

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine

Cat. No.: B1393252
CAS No.: 944401-55-2
M. Wt: 235.09 g/mol
InChI Key: SYJMHOBGFXCKRG-UHFFFAOYSA-N
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Description

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine is a chemical compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a boronate ester group, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .

Mode of Action

Similar compounds are known to interact with their targets through a process called borylation . This process involves the addition of a boron atom to the target molecule, which can significantly alter its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine typically involves the borylation of a pyrimidine precursor. One common method is the palladium-catalyzed cross-coupling reaction between a halogenated pyrimidine and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Aryl or vinyl-substituted pyrimidines.

Scientific Research Applications

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and biological activity. Its combination of a boronate ester with a pyrimidine scaffold makes it particularly valuable in medicinal chemistry for the development of novel therapeutic agents.

Biological Activity

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C12H18BNO4
  • Molecular Weight : 283.15 g/mol

The presence of the dioxaborolane moiety contributes to its reactivity and interaction with biological targets.

1. Kinase Inhibition

Recent studies have highlighted the compound's inhibitory effects on various kinases, particularly GSK-3β (Glycogen Synthase Kinase 3 beta). Inhibitors of GSK-3β are of great interest due to their roles in various diseases, including cancer and neurodegenerative disorders.

Table 1: Kinase Inhibition Potency

CompoundTarget KinaseIC50 (nM)
This compoundGSK-3β8
Reference CompoundGSK-3β10

The compound demonstrated a competitive inhibition mechanism with an IC50 value of 8 nM against GSK-3β, indicating strong potency compared to other tested inhibitors .

2. Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (HT-22 and BV-2) revealed that the compound does not significantly decrease cell viability at concentrations up to 10 µM. This suggests a favorable safety profile for further development .

Table 2: Cytotoxicity Results

CompoundCell LineConcentration (µM)Viability (%)
This compoundHT-2210>90
Reference CompoundHT-2210<50

These results indicate that while the compound is effective in inhibiting target kinases, it maintains a high level of cell viability in neuronal models .

3. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In experiments using BV-2 microglial cells, it significantly reduced the production of nitric oxide (NO) and interleukin-6 (IL-6), which are key mediators in inflammatory responses.

Table 3: Anti-inflammatory Activity

CompoundNO Production (µM)IL-6 Production (pg/mL)
This compoundReduced by 50% at 1 µMReduced by 40% at 1 µM
Control--

This reduction in inflammatory markers suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Case Studies

A notable case study involved the application of this compound in a model of Alzheimer's disease. The compound's ability to inhibit GSK-3β was linked to reduced tau phosphorylation levels in neuronal cells. This finding supports its potential use in neurodegenerative disease treatments .

Properties

IUPAC Name

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BN3O2/c1-7-8(6-14-9(13)15-7)12-16-10(2,3)11(4,5)17-12/h6H,1-5H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJMHOBGFXCKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680997
Record name 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944401-55-2
Record name 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-methyl-5-(4,4,5,5-tetramethyl (1,3,2-dioxaborolan-2-yl))pyrimidine-2-ylamine was prepared according to WO2007/084786. 110 mg of 1-[4-(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-piperazin-1-yl]-2-hydroxypropan-1-one was coupled to 4-methyl-5-(4,4,5,5-tetramethyl (1,3,2-dioxaborolan-2-yl))pyrimidine-2-ylamine via General Procedure A to yield 50 mg of 324. MS (Q1) 499.2 (M)+.
Name
1-[4-(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-piperazin-1-yl]-2-hydroxypropan-1-one
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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